molecular formula C12H10N6O2 B2429145 6-methyl-4-oxo-N-pyridin-2-yl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide CAS No. 1795299-88-5

6-methyl-4-oxo-N-pyridin-2-yl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide

Cat. No.: B2429145
CAS No.: 1795299-88-5
M. Wt: 270.252
InChI Key: DKHZAKHNEFEKAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of organic compounds known as pyridinylpyrimidines . These are compounds containing a pyridinylpyrimidine skeleton, which consists of a pyridine linked (not fused) to a pyrimidine by a bond . It is a type of heterocyclic compound, which are cyclic compounds with at least two different elements as atoms of ring members .

Scientific Research Applications

Synthesis and Biological Activities

Compounds with similar triazolo and pyrazine moieties have been synthesized and evaluated for their potential biological activities, including cardiovascular, antimicrobial, and antitumor effects. For example, the synthesis and evaluation of 1,2,4-triazolo[1,5-a]pyrimidines fused to various heterocyclic systems have demonstrated promising cardiovascular effects, such as coronary vasodilating and antihypertensive activities, highlighting the therapeutic potential of these compounds in cardiovascular diseases (Sato et al., 1980). Similarly, derivatives of pyrazolo and triazolo fused to pyrimidines have shown antimicrobial and antitumor activities, suggesting their usefulness in developing new therapeutic agents (Riyadh, 2011).

Pharmacological Applications

Another area of interest is the development of novel antagonists targeting specific receptors, which could lead to the identification of clinical candidates for drug development. For instance, triazolo[4,5-c]pyridine derivatives have been optimized to yield potent and selective brain-penetrant P2X7 antagonists, illustrating the role of such compounds in neuropharmacology and the potential for treating neurological disorders (Letavic et al., 2017).

Chemical Synthesis and Reactivity

The synthetic versatility of compounds with triazolo and pyrazine moieties also underscores their importance in organic chemistry. They serve as building blocks for the synthesis of a wide range of heterocyclic compounds with potential biological activities. The ability to undergo various chemical reactions makes these compounds valuable for creating novel molecules with enhanced pharmacological properties. For example, enaminones have been used as intermediates in the synthesis of substituted pyrazoles with antitumor and antimicrobial activities, demonstrating the synthetic and functional versatility of these chemical frameworks (Riyadh, 2011).

Properties

IUPAC Name

6-methyl-4-oxo-N-pyridin-2-yl-5H-triazolo[1,5-a]pyrazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N6O2/c1-7-6-18-10(12(20)14-7)9(16-17-18)11(19)15-8-4-2-3-5-13-8/h2-6H,1H3,(H,14,20)(H,13,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKHZAKHNEFEKAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=C(N=N2)C(=O)NC3=CC=CC=N3)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.